molecular formula C13H24N2O4 B3233728 [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353953-35-1

[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B3233728
CAS No.: 1353953-35-1
M. Wt: 272.34 g/mol
InChI Key: GKQDTAZDQABDDV-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group on the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide and small-molecule drug development. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-6-4-5-7-15(10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDTAZDQABDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147523
Record name 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353953-35-1
Record name 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The piperidine ring is then functionalized with an acetic acid moiety through various organic reactions, including esterification and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removable under acidic conditions, exposing the primary amine for downstream reactions.

Reagent Conditions Outcome Yield Source
Trifluoroacetic acid (TFA)DCM, room temperature, 1–2 hCleavage of Boc to yield free amine intermediate85–92%
HCl (gaseous)Dioxane, 0°C to room tempFormation of hydrochloride salt78–85%

Research Findings :

  • TFA-mediated deprotection is preferred for its efficiency and compatibility with acid-labile functional groups.

  • Hydrochloride salt formation stabilizes the free amine, enhancing solubility for subsequent reactions.

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in alkylation or arylation reactions, enabling structural diversification.

Reagent Conditions Product Yield Source
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°C, 12 hN-alkylated piperidine derivatives65–72%
Aryl boronic acidsPd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C, 24 hBiaryl piperidine analogs55–60%

Key Observations :

  • Alkylation under basic conditions retains the Boc group’s integrity .

  • Suzuki-Miyaura coupling expands access to aromatic derivatives for drug discovery .

Ester Hydrolysis and Functionalization

The acetic acid moiety undergoes esterification or hydrolysis to modify solubility and reactivity.

Reaction Reagent/Conditions Product Yield Source
Ester hydrolysisNaOH (1M), MeOH/H₂O, reflux, 6 hFree carboxylic acid90–95%
Amide couplingEDCl, HOBt, DMF, room temp, 24 hPeptide-conjugated derivatives70–80%

Optimization Notes :

  • Hydrolysis under mild alkaline conditions prevents decarboxylation .

  • Carbodiimide-mediated coupling achieves high regioselectivity for amide bond formation.

Oxidation and Reduction

The piperidine ring and acetic acid side chain undergo redox reactions to alter electronic properties.

Reagent Conditions Outcome Yield Source
KMnO₄H₂O, 0°C, 2 hOxidation to piperidine-N-oxide60–68%
NaBH₄MeOH, 0°C to room temp, 3 hReduction of ketone intermediates (if present)75–82%

Mechanistic Insight :

  • Oxidation of the piperidine ring enhances hydrogen-bonding capacity for biological targeting.

Salt Formation and Stability

The compound forms stable salts under acidic conditions, improving crystallinity and handling.

Acid Conditions Product Stability Source
HCl (4M in dioxane)Ether, 0°C, 1 hHydrochloride saltStable >12 months
Citric acidEtOH, room temp, 2 hCitrate saltHygroscopic

Applications :

  • Hydrochloride salts are preferred for pharmaceutical formulations due to enhanced bioavailability .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring can undergo structural rearrangements.

Reagent Conditions Outcome Yield Source
H₂SO₄ (conc.)90°C, 6 hRing-opening to linear amine derivatives50–55%
LDATHF, −78°C, 1 hFormation of enolate intermediatesN/A

Caution :

  • Harsh conditions may lead to decomposition, requiring careful optimization .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies. Its piperidine structure allows for modifications that can enhance biological activity and selectivity.

PROTAC Development

The compound is employed as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to modulating protein levels within cells. The incorporation of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid into PROTAC structures can influence the orientation and efficacy of these bifunctional degraders, impacting their drug-like properties significantly .

Bioconjugation

In bioconjugation applications, this compound serves as a reactive handle for attaching various biomolecules, such as peptides or antibodies, to create targeted delivery systems for drugs or imaging agents. The Boc group can be selectively removed under mild conditions, facilitating the release of the active biomolecule at the target site .

Synthesis of Peptide Derivatives

The compound acts as an intermediate in the synthesis of peptide derivatives, particularly those involving piperidine-based scaffolds. These derivatives can exhibit enhanced pharmacokinetic properties and improved bioavailability compared to their unmodified counterparts.

Case Studies

Study Application Findings
Study on PROTACsDevelopment of targeted protein degradersDemonstrated that incorporating this compound enhances degradation efficiency of specific target proteins in cancer cells .
Bioconjugate ResearchTargeted drug delivery systemsShowed successful conjugation with antibodies leading to improved specificity and reduced off-target effects in preclinical models .
Peptide SynthesisSynthesis of novel piperidine derivativesResulted in compounds with significantly higher potency against specific cancer cell lines compared to traditional piperidine derivatives .

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its ability to interact with biological molecules through its amine and carboxylic acid groups. The tert-butoxycarbonyl group provides protection during synthetic processes, which can be removed to expose the reactive amine group for further interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological pathways .

Comparison with Similar Compounds

Structural Variations

The target compound is distinguished by its Boc-protected aminomethyl substituent at the 2-position of the piperidine ring. Below are key structural analogs and their differences:

Compound Name Substituent on Piperidine Key Functional Groups CAS Number Molecular Weight
[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid (Target) Boc-protected aminomethyl at position 2 Boc, acetic acid - ~260 (estimated)
2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid Boc-protected amino at position 4 Boc, acetic acid 299203-94-4 258.32
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid Hydroxymethyl at position 4 Hydroxymethyl, acetic acid 303121-12-2 173.21
2-(Piperidin-1-yl)acetic acid No substituents Acetic acid 3235-67-4 143.18
2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid trifluoroacetate p-Tolyl at α-position of acetic acid p-Tolyl, trifluoroacetate - 248.16 (free base)

Physical and Spectroscopic Properties

  • Melting Points :
    • 2-(Piperidin-1-yl)acetic acid: 210–216°C .
    • Boc-protected analogs (e.g., CAS 299203-94-4): Typically lower melting points due to increased molecular flexibility and bulkier substituents.
  • Spectroscopic Data :
    • HRMS : For 2-(piperidin-1-yl)-2-(p-tolyl)acetic acid (free base), observed [M+H]+ = 248.1630 (calculated 248.1645) .
    • NMR : Boc-protected analogs show characteristic tert-butyl signals at ~1.4 ppm (9H, s) and piperidine ring protons between 1.5–3.5 ppm .

Key Research Findings

Regioselectivity: The Boc group in the target compound enhances regioselectivity in coupling reactions, as seen in analogs like 2-(4-Boc-aminopiperidin-1-yl)acetic acid, which achieved >95% purity in multi-step syntheses .

Biological Activity : Analogs with aromatic substituents (e.g., p-tolyl) exhibit improved binding to targets like opioid receptors compared to unsubstituted derivatives .

Stability : Boc-protected compounds demonstrate superior stability under basic conditions compared to acetyl or benzyloxycarbonyl (Cbz)-protected analogs, making them preferable for long-term storage .

Data Tables

Table 1: Comparative Analysis of Piperidin-1-yl Acetic Acid Derivatives

Property Target Compound 2-(4-Boc-aminopiperidin-1-yl)acetic acid 2-(Piperidin-1-yl)acetic acid
Molecular Weight ~260 258.32 143.18
Melting Point (°C) Not reported Not reported 210–216
Key Application Drug intermediate Peptide synthesis Base structure for derivatives
Solubility (Water) Low Moderate High

Table 2: Spectroscopic Comparison

Compound HRMS [M+H]+ (Calculated) 1H NMR (Key Signals)
2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid 248.1630 (248.1645) δ 7.20 (d, 2H, Ar-H), 2.30 (s, 3H, CH3)
2-(4-Boc-aminopiperidin-1-yl)acetic acid 259.3 (258.32) δ 1.44 (s, 9H, Boc), 3.10–3.50 (m, piperidine)

Biological Activity

[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid, also known by its CAS number 1353984-41-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • Structural Formula : Structural Formula (Refer to Sigma-Aldrich for detailed structure)

Research indicates that this compound may function as a modulator of various biological pathways. Its structural features suggest potential interactions with key enzymes and receptors involved in neurological and inflammatory processes.

Inhibitory Activity

Recent studies have highlighted the compound's inhibitory activity against several kinases, which play critical roles in cellular signaling pathways. Notably, it has been assessed for its inhibitory effects on GSK-3β, IKK-β, and ROCK-1 kinases:

CompoundTarget KinaseIC50 (nM)
Compound 62GSK-3β8
Compound 62IKK-βNot specified
Compound 62ROCK-1Not specified

The IC50 value indicates the concentration required to inhibit 50% of the target enzyme's activity. The potent inhibition of GSK-3β suggests that this compound could be a candidate for further development in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments were performed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results showed that compounds similar to this compound exhibited varying effects on cell viability:

CompoundCell LineConcentration (µM)Viability (%)
Compound 49HT-2210>90
Compound 50BV-210>90
Compound 62HT-2210>90

These findings indicate that certain derivatives maintain high cell viability at concentrations that are effective for kinase inhibition, which is crucial for therapeutic applications .

Study on Neuroprotection

In a recent study focusing on neuroprotective effects, this compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound demonstrated significant protective effects at lower concentrations (1 µM), reducing markers of oxidative stress and inflammation.

Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound in BV-2 microglial cells. The results indicated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels upon treatment with the compound:

Treatment Concentration (µM)NO Level Reduction (%)IL-6 Level Reduction (%)
14030
106050

This suggests that the compound may have therapeutic potential in treating inflammatory conditions through its modulatory effects on microglial activation .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the piperidine amine, followed by coupling with acetic acid derivatives. For example, glycolic anhydride in tetrahydrofuran (THF) under reflux has been used for analogous compounds to introduce the acetic acid moiety . Optimization includes varying solvents (e.g., THF vs. dichloromethane), reaction time (e.g., 18–24 hours), and stoichiometric ratios of reagents to maximize yield and minimize side products. Monitoring via thin-layer chromatography (TLC) or LC-MS is critical for intermediate validation.

Q. How can the structure of this compound be confirmed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in solvents like ethanol or acetonitrile are analyzed using SHELXL for structure refinement . Key parameters include R-factor (<5%), bond length/angle accuracy, and electron density maps. For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D-COSY) combined with high-resolution mass spectrometry (HRMS) provides complementary structural validation .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution . Recrystallization from ethanol or acetone can enhance purity, as demonstrated in analogous piperidine-acetic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in drug design?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target receptors like opioid or chemokine receptors . Solvent-accessible surface area (SASA) analysis predicts hydrolysis susceptibility of the Boc group. In silico tools like Gaussian or Schrödinger Suite are recommended for thermodynamic and kinetic stability studies .

Q. What experimental approaches are used to evaluate the biological activity of this compound in pain or inflammation models?

  • Methodological Answer : In vitro assays include receptor-binding studies (e.g., μ-opioid receptor inhibition via radioligand displacement) and COX-2 enzyme inhibition assays using fluorescence-based kits . In vivo, rodent models (e.g., carrageenan-induced paw edema) assess anti-inflammatory efficacy. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) are essential for validating therapeutic potential.

Q. How should researchers address contradictions in reported synthesis yields or purity across studies?

  • Methodological Answer : Systematic analysis of variables (e.g., catalyst choice, solvent polarity, temperature) is critical. For example, THF may offer higher yields than DCM due to better solubility of intermediates . Reproducibility requires strict control of moisture (Boc group sensitivity) and inert atmospheres. Collaborative verification via round-robin experiments and peer-reviewed protocols minimizes discrepancies.

Q. What advanced techniques are employed for impurity profiling of this compound during API development?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with charged aerosol detection (CAD) identifies trace impurities (<0.1%). For structural elucidation, high-field NMR (600 MHz+) with 19F^{19}\text{F} or 13C^{13}\text{C}-DEPTR135 experiments resolves stereochemical ambiguities . Accelerated stability studies (40°C/75% RH) under ICH guidelines predict degradation pathways (e.g., Boc deprotection or piperidine ring oxidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
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[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

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